Methyl 12-(5-ethylfuran-2-YL)dodecanoate
Description
Methyl 12-(5-ethylfuran-2-YL)dodecanoate is a fatty acid methyl ester (FAME) derivative featuring a dodecanoate backbone substituted with a 5-ethylfuran-2-yl group at the 12th carbon.
Properties
CAS No. |
64137-46-8 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
methyl 12-(5-ethylfuran-2-yl)dodecanoate |
InChI |
InChI=1S/C19H32O3/c1-3-17-15-16-18(22-17)13-11-9-7-5-4-6-8-10-12-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
QURMOMDMJYYWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)CCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 12-(5-ethylfuran-2-YL)dodecanoate typically involves the esterification of 12-(5-ethylfuran-2-YL)dodecanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 12-(5-ethylfuran-2-YL)dodecanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethyl group on the furan ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of furanones.
Reduction: Formation of 12-(5-ethylfuran-2-YL)dodecanol.
Substitution: Formation of halogenated derivatives of the furan ring.
Scientific Research Applications
Methyl 12-(5-ethylfuran-2-YL)dodecanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of Methyl 12-(5-ethylfuran-2-YL)dodecanoate involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Methyl Dodecanoate (Methyl Laurate)
- Molecular Formula : C₁₃H₂₆O₂
- Properties: Melting point = 5.2°C; Boiling point = 267°C; Liquid at room temperature, low toxicity, and non-hazardous .
- Applications : Biofuel component, solvent, and precursor for surfactants .
- Key Differences : Lacks the furan substituent, resulting in simpler reactivity and lower molecular weight.
(b) Methyl 12-(Ethylthio)dodecanoate (Compound 3e)
- Structure : Features an ethylthio (-S-C₂H₅) group at the 12th carbon.
- Synthesis: Produced via reaction with 12-(ethylthio)dodecanoyl chloride, yielding a 9% isolated yield .
- Key Differences : The thioether group may enhance oxidative stability compared to the furan moiety but lacks aromaticity, altering electronic properties.
(c) 11-(3-Methyl-5-propylfuran-2-yl)-undecanoic Acid (11M3)
- Structure : Free fatty acid with a furan ring substituted with methyl and propyl groups.
- Properties : Exhibits characteristic fragmentation in MS² spectra due to the furan ring, aiding analytical identification .
- Key Differences : The free carboxylic acid group increases polarity, affecting solubility and reactivity compared to the methyl ester.
(d) Methyl 12-(Tetrahydrofuran-2-yl)dodecanoate (5h)
- Structure: Tetrahydrofuran (THF) ring attached to the dodecanoate chain.
- Synthesis : Prepared via alkylboration strategies, demonstrating the feasibility of introducing oxygenated heterocycles into fatty esters .
Physicochemical Properties
Notes:
- The ethylfuran substituent in Methyl 12-(5-ethylfuran-2-YL)dodecanoate is expected to increase molecular weight (estimated ~356 g/mol) and boiling point compared to methyl dodecanoate.
- The aromatic furan ring may enhance antioxidant activity, as seen in other furan derivatives .
Reactivity and Functional Performance
- Oxidation Behavior: Methyl dodecanoate derivatives undergo ω-oxidation at the terminal carbon . The ethylfuran group may redirect oxidation toward the furan ring or hinder enzymatic activity due to steric effects.
- Antioxidant Activity: Furan-containing compounds like 9M5 and 11M3 exhibit radical scavenging properties in DPPH assays . This compound may similarly act as an antioxidant, though efficacy depends on substituent positioning.
- Synthetic Accessibility: Analogous to Methyl 12-(THF-2-yl)dodecanoate, the target compound could be synthesized via coupling reactions between dodecanoate precursors and furan-containing reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
